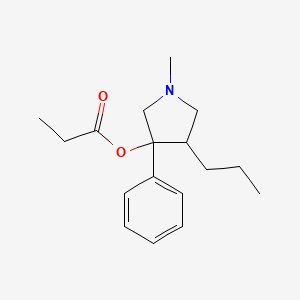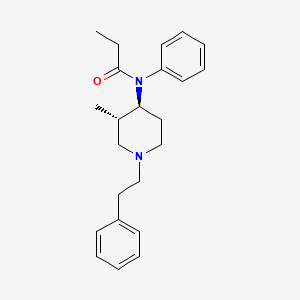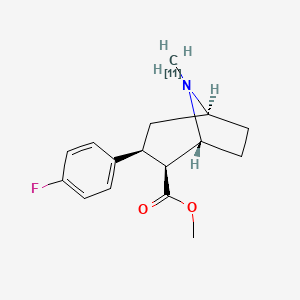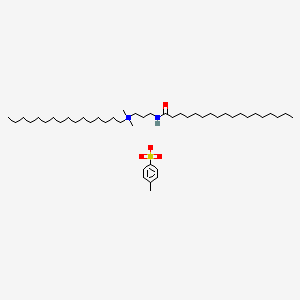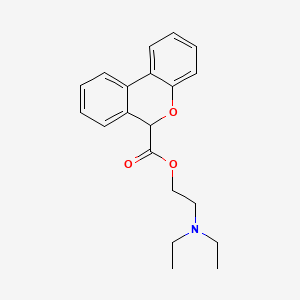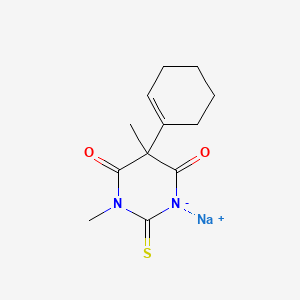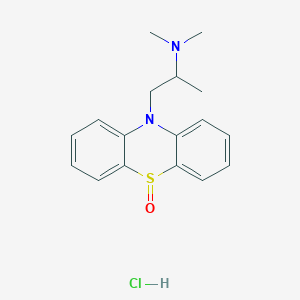
N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide monohydrochloride is a compound belonging to the phenothiazine family. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antihistaminic, and antiemetic effects. This specific compound is a derivative of promethazine, which is widely used in medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide monohydrochloride typically involves the oxidation of promethazine. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound undergoes oxidation reactions, which are essential for its synthesis.
Reduction: It can be reduced back to its parent compound, promethazine, under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide.
Reduction: Promethazine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of allergic reactions and nausea.
Industry: Used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The compound exerts its effects primarily through its interaction with histamine receptors. It acts as an antagonist at these receptors, blocking the action of histamine and thereby reducing allergic symptoms. Additionally, it may interact with other receptors in the central nervous system, contributing to its sedative and antiemetic properties.
Comparison with Similar Compounds
Similar Compounds
Promethazine: The parent compound, widely used as an antihistamine and antiemetic.
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Prochlorperazine: Used primarily as an antiemetic and antipsychotic.
Uniqueness
N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide monohydrochloride is unique due to its specific oxidation state and the presence of the 5-oxide group. This modification alters its pharmacological profile, potentially enhancing its efficacy and reducing side effects compared to its parent compound, promethazine.
Properties
CAS No. |
5306-81-0 |
|---|---|
Molecular Formula |
C17H21ClN2OS |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H20N2OS.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H |
InChI Key |
RVBZPGZPUXMZJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


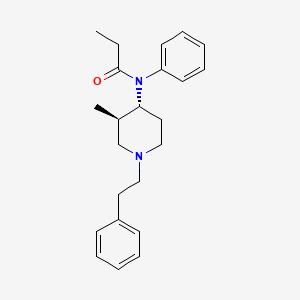
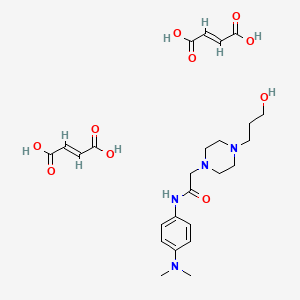
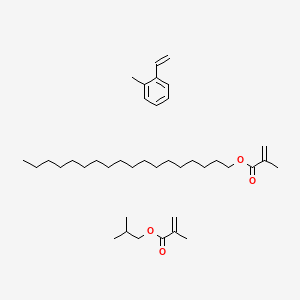
![2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid](/img/structure/B12758850.png)
